N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide
Description
N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide is a compound that features a benzimidazole moiety, a piperidine ring, and a trifluoromethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The incorporation of a trifluoromethyl group often enhances the metabolic stability and bioavailability of compounds .
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c18-17(19,20)13-5-3-9-23(11-13)16(25)21-8-4-10-24-12-22-14-6-1-2-7-15(14)24/h1-2,6-7,12-13H,3-5,8-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHUUBJGPHHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCCN2C=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Attachment of Propyl Chain: The benzimidazole is then alkylated with a suitable propyl halide to introduce the propyl chain.
Formation of Piperidine Ring: The piperidine ring is synthesized separately and then functionalized with a trifluoromethyl group.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the piperidine derivative under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Scientific Research Applications
N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studying the interaction of benzimidazole derivatives with various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
N-[3-(benzimidazol-1-yl)propyl]-3-(trifluoromethyl)piperidine-1-carboxamide can be compared with other benzimidazole derivatives, such as:
N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide: This compound also features a benzimidazole moiety and a piperidine ring but lacks the trifluoromethyl group.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and exhibit different biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole, have similar biological activities but differ in their chemical structure and properties.
This compound stands out due to the presence of the trifluoromethyl group, which enhances its metabolic stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
